Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate
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Overview
Description
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
The bromine atom in the structure could potentially undergo nucleophilic substitution reactions, which might be relevant in its mode of action. The carbamate group (N-CO-O) is a functional group that is part of many biologically active molecules and drugs .
The compound’s pharmacokinetics would depend on various factors such as its solubility, stability, and the presence of functional groups that might interact with biological molecules. The compound’s action could also be influenced by environmental factors such as pH and temperature, which can affect its stability and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl carbamate and a brominated ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the bromine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized carbamate derivatives.
Scientific Research Applications
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar reactivity but lacking the bromine atom.
Tert-butyl N-[(3R)-piperidin-3-yl]carbamate: A related compound with a piperidine ring instead of the pentanone structure.
Tert-butyl N-methylcarbamate: Another carbamate with a methyl group instead of the brominated pentanone
Uniqueness
Tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-bromo-2-oxopentan-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO3/c1-5-7(8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIOYJAFUGYQHO-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)CBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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